Hydroquinone-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetradeuteriobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGBRXMKCJKVMJ-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480399 | |
| Record name | (~2~H_4_)Benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25294-85-3 | |
| Record name | (~2~H_4_)Benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25294-85-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Isotopic Purity Assessment of Hydroquinone D4
Synthetic Methodologies for Deuterium (B1214612) Incorporation into Aromatic Systems
The introduction of deuterium into aromatic compounds like hydroquinone (B1673460) can be achieved through various synthetic strategies, primarily involving hydrogen-deuterium (H-D) exchange reactions. These methods leverage different catalytic systems to replace hydrogen atoms on the aromatic ring with deuterium, typically sourced from deuterium oxide (D₂O) or deuterium gas (D₂).
Acid-Catalyzed H-D Exchange: This is a common method for incorporating deuterium into aromatic molecules. mdpi.com The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a strong deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD) or sulfuric acid-d₂, acts as the catalyst and deuterium source. nih.gov For hydroquinone, the two electron-donating hydroxyl groups activate the aromatic ring, making it susceptible to electrophilic attack. The positions ortho to the hydroxyl groups (all four positions on the hydroquinone ring) are electronically enriched and thus are the primary sites for deuteration. nih.gov
Metal-Catalyzed H-D Exchange: Transition metal catalysts are highly effective for promoting H-D exchange, often offering high efficiency and regioselectivity under milder conditions than acid-catalyzed methods. snnu.edu.cn
Palladium/Platinum Catalysis: Heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can facilitate H-D exchange on aromatic rings using D₂O as an inexpensive deuterium source, often accelerated by the presence of H₂ gas at elevated temperatures. mdpi.comsnnu.edu.cn Mixed palladium and platinum catalyst systems have been shown to achieve nearly complete deuteration in some cases. mdpi.com
Iridium Catalysis: Iridium-based catalysts, such as Crabtree's catalyst and various Ir(I) and Ir(III) complexes, are among the most versatile for H-D exchange reactions. snnu.edu.cnacs.org These catalysts can direct deuterium incorporation specifically to the ortho positions of directing groups like hydroxyls, making them highly suitable for the synthesis of hydroquinone-d4. snnu.edu.cn
Ruthenium Catalysis: Ruthenium catalysts, including ruthenium on carbon (Ru/C), have also been employed for deuterating aromatic compounds. mdpi.comsnnu.edu.cn
A general synthetic scheme for this compound would involve reacting hydroquinone with a deuterium source in the presence of a suitable catalyst. For example, refluxing hydroquinone in D₂O with a catalytic amount of a deuterated acid or a metal catalyst can lead to the exchange of all four aromatic protons for deuterium atoms, yielding 2,3,5,6-tetradeuteriobenzene-1,4-diol. clearsynth.comprepchem.com
Characterization and Determination of Isotopic Enrichment
Following synthesis, a comprehensive analysis is required to confirm the structural integrity of the molecule and to quantify the level of deuterium incorporation, known as isotopic enrichment. This is typically accomplished by combining Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ²H, ¹³C NMR)
NMR spectroscopy is a powerful, non-destructive technique for confirming the positions of deuterium labels and providing a quantitative measure of isotopic purity. rsc.orgnih.gov
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a highly enriched this compound sample, the signal corresponding to the aromatic protons (typically a singlet around 6.8 ppm in a non-deuterated standard) will be significantly diminished or absent. The isotopic purity can be calculated by integrating the residual aromatic proton signal relative to an internal standard or the non-exchangeable hydroxyl proton signals (if they are not exchanged with a deuterated solvent). google.comjps.jp
²H NMR Spectroscopy: Deuterium (²H) NMR is used to directly observe the incorporated deuterium atoms. magritek.com A successful synthesis of this compound will show a signal in the aromatic region of the ²H NMR spectrum, confirming the presence of deuterium on the benzene (B151609) ring. jps.jpillinois.edu The chemical shifts in ²H NMR are equivalent to those in ¹H NMR. illinois.edu This technique is definitive for verifying the success of the deuteration process. magritek.com A combination of quantitative ¹H and ²H NMR can yield highly accurate determinations of isotopic abundance. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms directly bonded to deuterium (C-D) will exhibit characteristic changes. The signals for these carbons will decrease in intensity and will be split into multiplets (typically a 1:1:1 triplet) due to one-bond C-D coupling. The signals for carbons not directly attached to deuterium will remain as singlets (assuming proton decoupling). rsc.org
Table 1: Representative NMR Data for this compound Characterization
| Technique | Expected Observation for High Enrichment | Information Gained |
|---|---|---|
| ¹H NMR | Disappearance or significant reduction of aromatic proton signal (~6.8 ppm). | Quantification of isotopic purity by measuring residual non-deuterated compound. |
| ²H NMR | Appearance of a signal in the aromatic region (~6.8 ppm). | Direct confirmation of deuterium incorporation into the aromatic ring. |
| ¹³C NMR | Aromatic carbon signals are split into triplets due to C-D coupling. | Confirmation of deuterium attachment to specific carbon atoms. |
Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry, Isotope Ratio Mass Spectrometry)
Mass spectrometry is essential for determining the isotopic distribution and average enrichment of a deuterated compound by precisely measuring its mass-to-charge ratio (m/z). nih.gov
Isotope Ratio Mass Spectrometry (IRMS): IRMS is a specialized technique that provides extremely precise measurements of isotope ratios. thermofisher.com While often used for natural abundance studies, it can be applied to analyze enriched samples to obtain high-precision data on the extent of deuteration. whoi.edu
Table 2: Theoretical Molecular Weights of Hydroquinone Isotopologues
| Compound Name | Molecular Formula | Exact Mass (Da) |
|---|---|---|
| Hydroquinone (d₀) | C₆H₆O₂ | 110.03678 |
| Hydroquinone-d1 | C₆H₅DO₂ | 111.04306 |
| Hydroquinone-d2 | C₆H₄D₂O₂ | 112.04934 |
| Hydroquinone-d3 | C₆H₃D₃O₂ | 113.05562 |
| This compound | C₆H₂D₄O₂ | 114.06190 |
By combining these analytical techniques, a complete picture of the synthesis and purity of this compound can be established, ensuring its suitability as a high-quality standard for research applications.
Applications of Hydroquinone D4 in Environmental Research
Elucidation of Environmental Fate and Transformation Pathways of Hydroquinone (B1673460)
The use of isotopically labeled compounds like Hydroquinone-d4 is instrumental in detailing the environmental degradation and transport of pollutants. By introducing a known amount of the deuterated compound into a system, researchers can accurately track its movement and transformation, distinguishing it from the naturally occurring, unlabeled hydroquinone.
The degradation of hydroquinone in the environment is significantly influenced by sunlight, a process known as photodegradation. Understanding the mechanisms of photodegradation is crucial for predicting the persistence of hydroquinone in sunlit surface waters and on terrestrial surfaces. While specific studies on the photodegradation of this compound are not extensively documented in publicly available literature, the principles of using deuterated tracers are well-established in elucidating reaction pathways for other organic pollutants.
In a typical experimental setup, a solution of this compound is exposed to simulated or natural sunlight. The transformation products are then analyzed, often using mass spectrometry-based techniques. The presence of deuterium (B1214612) in the degradation products provides unequivocal evidence of their origin from the parent compound. This allows for the precise identification of intermediates and final products, helping to construct a detailed photodegradation pathway. For instance, the formation of deuterated benzoquinone would confirm the oxidation of the hydroquinone ring as a key step in its photochemical decay.
Hypothetical data from a photodegradation study of this compound under simulated sunlight.
| Time (hours) | This compound Concentration (µg/L) | Identified Deuterated Intermediates | Notes |
|---|---|---|---|
| 0 | 100 | - | Start of experiment |
| 2 | 75 | Benzoquinone-d4 | Initial oxidation product |
| 6 | 40 | Benzoquinone-d4, Hydroxybenzoquinone-d3 | Further oxidation and ring hydroxylation |
| 24 | 5 | Maleic acid-d2, Fumaric acid-d2 | Ring cleavage products |
Microbial degradation is a key process in the natural attenuation of hydroquinone in soil and water. The use of this compound in these studies allows for the unambiguous tracing of the compound through microbial metabolic pathways.
By incubating microorganisms with this compound as a sole carbon source or in the presence of other substrates, researchers can identify the metabolic byproducts. Analysis of the culture medium or cell extracts for deuterated compounds helps in constructing the biodegradation pathway. For example, the detection of deuterated 1,2,4-benzenetriol would indicate the involvement of a hydroxylation step in the aerobic degradation of hydroquinone. Similarly, in anaerobic environments, the identification of deuterated gentisate would point towards a carboxylation pathway.
Illustrative data from a study on the aerobic biodegradation of this compound by a bacterial consortium.
| Incubation Time (days) | This compound Remaining (%) | Key Deuterated Metabolites Detected | Deduced Pathway Step |
|---|---|---|---|
| 0 | 100 | - | - |
| 1 | 82 | 1,2,4-Benzenetriol-d3 | Hydroxylation of the aromatic ring |
| 3 | 45 | Maleylacetate-d2 | Ring cleavage |
| 7 | <5 | β-Ketoadipate-dx | Further metabolism towards the Krebs cycle |
Stable isotope labeling with deuterium is a valuable technique for studying the mechanisms of enzymes responsible for hydroquinone degradation. For instance, by providing this compound to purified enzymes extracted from environmental microorganisms, researchers can analyze the kinetic isotope effect. A slower reaction rate with the deuterated substrate compared to the non-deuterated hydroquinone can indicate that the breaking of a carbon-deuterium (or carbon-hydrogen) bond is a rate-determining step in the enzymatic reaction. This information is crucial for understanding the catalytic mechanism of enzymes like hydroquinone dioxygenase, which is involved in the aerobic degradation of hydroquinone.
The transport and bioavailability of hydroquinone in the environment are governed by its interaction with soil particles and sediments. Sorption processes can significantly retard the movement of hydroquinone, affecting its potential to contaminate groundwater. This compound can be used in batch sorption experiments and column studies to quantify its partitioning between the solid and aqueous phases.
In these studies, a known concentration of this compound is added to a soil or sediment slurry, and the distribution of the deuterated compound between the water and the solid material is measured over time. Because this compound can be distinguished from any pre-existing, unlabeled hydroquinone in the environmental sample, a more accurate determination of the sorption and desorption constants (such as the distribution coefficient, Kd, and the organic carbon-water partitioning coefficient, Koc) is possible. These parameters are essential for developing and validating environmental models that predict the fate and transport of hydroquinone in the subsurface. Studies have shown that sorption of organic compounds is often not significantly affected by deuterium substitution, making this compound an excellent tracer for these investigations.
Biodegradation Pathways and Microbial Metabolism of Hydroquinone
Advanced Environmental Monitoring and Contaminant Quantification
Accurate quantification of hydroquinone in environmental samples such as water, soil, and air is essential for assessing exposure and risk. The presence of complex matrices in these samples can often interfere with analytical measurements, leading to inaccuracies. Isotope dilution mass spectrometry (IDMS) using this compound as an internal standard is the gold standard for overcoming these matrix effects and achieving highly accurate and precise quantification.
In this method, a known amount of this compound is added to the environmental sample prior to extraction and analysis. The deuterated standard behaves almost identically to the native hydroquinone throughout the sample preparation and analytical process. By measuring the ratio of the native hydroquinone to the added this compound using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the concentration of the native hydroquinone in the original sample can be calculated with high accuracy. This is because any loss of analyte during sample processing will affect both the native and the deuterated compound equally, thus the ratio remains constant. This approach is crucial for regulatory monitoring and for obtaining reliable data in environmental research.
Example data from the quantification of hydroquinone in a wastewater sample using isotope dilution with this compound.
| Sample ID | Amount of this compound Added (ng) | Measured Hydroquinone/Hydroquinone-d4 Ratio | Calculated Hydroquinone Concentration (µg/L) | Relative Standard Deviation (%) |
|---|---|---|---|---|
| WW-01 | 50 | 1.25 | 62.5 | 2.1 |
| WW-02 | 50 | 0.88 | 44.0 | 3.5 |
| WW-03 | 50 | 2.10 | 105.0 | 1.8 |
Development of Analytical Methods for Hydroquinone Quantification in Complex Environmental Matrices
The accurate determination of hydroquinone in various environmental matrices, such as water, soil, and air, is essential for monitoring its distribution, fate, and potential ecological impact. who.int Hydroquinone can be released into the environment from industrial processes and is a degradation product of other aromatic compounds. ulisboa.pt However, the complexity of these matrices, which contain a multitude of potentially interfering substances, presents a significant analytical challenge. mdpi.comnih.gov
This compound plays a pivotal role in overcoming these challenges by aiding in the development and validation of robust analytical methods. Researchers utilize this compound to assess the efficiency of sample preparation steps, including extraction and clean-up, which are necessary to isolate hydroquinone from the matrix. nih.gov By spiking a sample with a known amount of this compound at the beginning of the analytical process, scientists can track its recovery through each stage. A high recovery of this compound indicates that the method is effective at extracting the native hydroquinone from the sample.
Various analytical techniques are employed for the quantification of hydroquinone, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectrophotometry. nih.govnih.govresearchgate.net The development of these methods often involves optimizing parameters such as the choice of solvent, temperature, and pH to achieve the best separation and detection of hydroquinone. researchgate.net this compound is used during this optimization process to confirm that the chosen conditions are suitable for accurately measuring hydroquinone without loss or degradation.
For instance, in a study developing an HPLC method for air analysis, researchers evaluated the stability of hydroquinone on collection filters. nih.gov Similar stability and recovery studies using this compound would ensure that the analytical method provides a true measure of the hydroquinone concentration in the original environmental sample.
Application as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS) for Trace Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements of trace-level compounds in complex samples. researchgate.net This method relies on the use of an isotopically labeled version of the analyte as an internal standard, and this compound is ideally suited for this purpose in the analysis of hydroquinone. researchgate.net
In IDMS, a known quantity of this compound is added to the environmental sample before any processing. This "spiked" sample is then subjected to extraction, cleanup, and analysis by a mass spectrometry-based technique, typically GC-MS or LC-MS. mdpi.com The mass spectrometer is capable of distinguishing between the native hydroquinone and the heavier this compound based on their mass-to-charge ratio.
The key advantage of using this compound as an internal standard is that it behaves almost identically to the unlabeled hydroquinone throughout the entire analytical procedure. itrcweb.orgitrcweb.org Any loss of the target analyte during sample preparation or injection into the instrument will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the native hydroquinone to the signal from this compound, analysts can accurately calculate the concentration of hydroquinone in the original sample, compensating for any procedural losses or variations. nih.gov This approach significantly improves the precision and accuracy of the quantification, which is crucial when dealing with trace concentrations in complex environmental matrices. itrcweb.org
The use of deuterated internal standards like this compound in IDMS has become a benchmark for the accurate quantification of organic pollutants in environmental samples. researchgate.net This technique is particularly valuable for regulatory monitoring and for research studies investigating the environmental fate and transport of hydroquinone.
Below is a table summarizing the recovery data from a hypothetical study using this compound to validate an analytical method for hydroquinone in different environmental matrices.
| Sample Matrix | Spiked Concentration of Hydroquinone (ng/g) | Measured Concentration of Hydroquinone (ng/g) | Recovery of this compound (%) | Corrected Concentration of Hydroquinone (ng/g) |
| River Water | 10.0 | 8.2 | 85 | 9.6 |
| Industrial Effluent | 50.0 | 39.5 | 81 | 48.8 |
| Sandy Soil | 5.0 | 4.1 | 92 | 4.5 |
| Clay Soil | 5.0 | 3.5 | 75 | 4.7 |
| Sediment | 20.0 | 16.8 | 88 | 19.1 |
Applications of Hydroquinone D4 in Biological and Biomedical Research
Pharmacokinetic and Toxicokinetic Profiling of Hydroquinone (B1673460)
The primary application of Hydroquinone-d4 is in the pharmacokinetic and toxicokinetic profiling of hydroquinone. Deuterated standards are essential for drug metabolism and pharmacokinetic studies, enabling researchers to accurately track the fate of an administered compound. smolecule.com
Studies on Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound is an ideal tracer for conducting Absorption, Distribution, Metabolism, and Excretion (ADME) studies. These studies are fundamental to understanding how a substance interacts with an organism. Research on hydroquinone has shown that after oral administration in rats, the compound is well-absorbed and almost completely excreted in the urine within 72 hours, with only a small fraction found in the feces. iarc.fr Systemic absorption also occurs following dermal exposure. nih.gov The use of this compound allows for precise measurement of absorption rates, determination of tissue and organ distribution, characterization of metabolic breakdown, and quantification of excretion routes, distinguishing the administered dose from any potential background or endogenous presence of hydroquinone.
Detailed Elucidation of Metabolic Pathways and Identification of Metabolites (e.g., p-benzoquinone, p-benzosemiquinone, conjugates)
The metabolism of hydroquinone is complex, involving both activation to toxic species and detoxification through conjugation. This compound is instrumental in identifying and quantifying these metabolic products. The primary metabolic pathways involve the oxidation of hydroquinone to reactive intermediates like p-benzoquinone and the p-benzosemiquinone radical. researchgate.net These reactive species are central to its toxic effects.
Simultaneously, hydroquinone undergoes extensive phase II metabolism, leading to detoxification. It is primarily metabolized into glucuronide and sulfate (B86663) conjugates. nih.gov Other identified metabolites include multiple glutathione (B108866) conjugates and N-acetyl cysteine conjugates, which are then excreted in the urine. nih.gov The use of this compound as a standard allows for the unambiguous identification of these deuterated metabolites in biological samples, confirming the metabolic fate of the parent compound.
Table 1: Key Metabolites of Hydroquinone
| Metabolite Class | Specific Examples | Role |
| Oxidation Products | p-Benzoquinone, p-Benzosemiquinone | Reactive, associated with toxicity |
| Conjugates | Hydroquinone-glucuronide, Hydroquinone-sulfate | Detoxification products for excretion nih.gov |
| Glutathione Adducts | Di- and tri-glutathione conjugates | Detoxification products, can be markers of reactive intermediate formation nih.govnih.gov |
| Mercapturic Acids | N-acetyl cysteine conjugates | Further processed detoxification products for excretion nih.gov |
In Vitro and In Vivo Enzyme Kinetic Studies (e.g., Cytochrome P450 enzymes, Conjugating Enzymes)
Investigating the enzymes responsible for hydroquinone metabolism is crucial for understanding its biological effects. Key enzymes involved in the metabolism of benzene (B151609) and its metabolite, hydroquinone, include Cytochrome P450 2E1 (CYP2E1), myeloperoxidase (MPO), and NAD(P)H:quinone oxidoreductase (NQO1). ca.gov CYP2E1 is central to the activation of benzene to phenol (B47542) and its subsequent oxidation to hydroquinone. ca.gov In vitro studies using this compound can help determine the kinetic parameters of these enzymatic reactions. The flavin mononucleotide (FMN) component of cytochrome P450 reductase exists in a hydroquinone form, which is essential for electron transfer to cytochrome P450 enzymes. mdpi.com Conjugating enzymes, such as sulfotransferases and UDP-glucuronosyltransferases, are responsible for forming the sulfate and glucuronide conjugates that facilitate hydroquinone's excretion. nih.gov
Development and Refinement of Physiologically Based Pharmacokinetic (PBPK) Models
Physiologically Based Pharmacokinetic (PBPK) models are mathematical representations used to simulate the ADME of chemicals in the body. Data generated using this compound are vital for developing and validating these models. PBPK models have been created for hydroquinone to support risk assessment by extrapolating between different routes of exposure and across species. nih.gov For instance, a PBPK model for hydroquinone was refined to better describe its metabolites and to simulate dermal exposure scenarios. nih.gov Furthermore, PBPK models for benzene, a precursor to hydroquinone, have been calibrated using human biomonitoring data for metabolites including hydroquinone, demonstrating the interconnectedness of their metabolic profiles. nih.gov The precise quantification afforded by using this compound as an internal standard is critical for the accuracy of these predictive models.
Mechanistic Investigations in Toxicology and Carcinogenesis
This compound is also applied in toxicology to investigate the mechanisms by which hydroquinone exerts its harmful effects, including its potential carcinogenicity.
Assessment of Covalent Binding to Biological Macromolecules (e.g., DNA adducts, protein adducts)
A key mechanism of toxicity for many chemical carcinogens is the formation of covalent bonds with biological macromolecules, creating adducts. taylorandfrancis.com Hydroquinone is metabolized to the highly reactive p-benzoquinone, which is capable of binding to DNA and proteins. berkeley.eduresearchgate.net The formation of DNA adducts is considered a potential initiating event in chemical carcinogenesis. taylorandfrancis.com Studies have shown that hydroquinone and its reactive metabolite benzoquinone can form adducts with DNA in vitro. berkeley.edu Similarly, the formation of protein adducts by quinones and related compounds is a recognized mechanism of toxicity. researchgate.net By using this compound, researchers can trace the origin of the adducted molecule back to the administered hydroquinone, allowing for the sensitive and specific quantification of DNA and protein adducts in tissues and helping to elucidate their role in toxicity and carcinogenesis.
Table 2: Macromolecular Targets of Hydroquinone Metabolites
| Macromolecule | Adduct Type | Significance |
| DNA | DNA adducts | Potential for mutagenesis and cancer initiation taylorandfrancis.comberkeley.edu |
| Proteins | Protein adducts | Can lead to enzyme inhibition and disruption of cellular function researchgate.net |
Role in Oxidative Stress and Redox Cycling Mechanisms at the Cellular Level
Hydroquinone is a well-documented participant in cellular redox processes. Its chemical structure allows it to engage in redox cycling, a process that can significantly alter the oxidative state of a cell. This cycling involves the conversion between hydroquinone, its semiquinone radical, and p-benzoquinone. This process can generate reactive oxygen species (ROS), including superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, leading to a state of oxidative stress. nih.govwalshmedicalmedia.com
In human Retinal Pigment Epithelial (RPE) cells, exposure to hydroquinone results in a concentration-dependent increase in oxidative stress, which is associated with reduced cell viability and a compromised mitochondrial membrane potential. nih.gov The overproduction of ROS can inflict damage upon essential cellular components like DNA, proteins, and lipids, and activate stress-related signaling pathways, such as those involving caspases. nih.govmdpi.com The cellular response to such stress involves antioxidant defense systems. Glutathione (GSH), a key intracellular antioxidant, can react with hydroquinone and its metabolites, forming conjugates in a detoxification effort. mdpi.com However, this process can deplete cellular GSH stores, further exacerbating oxidative stress. walshmedicalmedia.com
Conversely, under certain conditions, hydroquinone can exhibit antioxidant properties by donating electrons to neutralize free radicals. nih.gov The ultimate effect of hydroquinone on a cell—whether pro-oxidant or antioxidant—depends on a delicate balance of factors including its concentration, the specific cell type, and the existing cellular redox environment. walshmedicalmedia.comnih.gov The redox cycling of hydroquinone has been observed at the single-molecule level, confirming the dynamic nature of its oxidative and reductive transformations within a cellular context. rsc.org
Cellular Uptake, Intracellular Fate, and Organelle-Specific Accumulation
The biological effects of hydroquinone are contingent upon its entry into cells and its subsequent journey to various intracellular compartments. While specific uptake mechanisms are not fully elucidated for all cell types, studies on related compounds suggest that processes like endocytosis may be involved. nih.gov Once inside the cell, hydroquinone is not static; it undergoes metabolic transformation. A critical step is its oxidation to the highly reactive metabolite, p-benzoquinone (BQ), a reaction that can be catalyzed by enzymes such as myeloperoxidase, particularly in myeloid cells. researchgate.net This bioactivation is often a prerequisite for its biological activity. researchgate.net
The intracellular fate of hydroquinone also includes conjugation with glutathione (GSH), forming hydroquinone-GSH adducts. mdpi.com This is generally a detoxification pathway, although the resulting conjugates can sometimes possess their own toxicological properties. mdpi.com Research has shown that these hydroquinone-GSH conjugates can accumulate in specific tissues, such as the bone marrow. mdpi.com
There is evidence of organelle-specific accumulation. Certain synthetic hydroquinone derivatives have been specifically designed to target mitochondria, a primary site of cellular respiration and ROS production. researchgate.net This suggests that mitochondria are a key location for hydroquinone's redox-related activities. Furthermore, studies using molecular tweezers with a hydroquinone core have demonstrated their rapid concentration within acidic organelles, predominantly lysosomes. nih.gov This accumulation within the cell's degradative compartments points to the lysosome as another principal site for the compound's intracellular activity. nih.gov
Studies on Biological Activity and Signal Transduction Pathways
Investigation of Mechanisms of Melanogenesis Inhibition (e.g., Tyrosinase Activity, Melanin (B1238610) Synthesis)
Hydroquinone is widely recognized for its depigmenting effects, which are primarily attributed to its interference with the process of melanogenesis. The cornerstone of this activity is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. nih.govnumberanalytics.com Tyrosinase catalyzes the initial steps of converting the amino acid L-tyrosine into melanin pigments. frontiersin.orgmdpi.com Hydroquinone acts as a competitive inhibitor of this enzyme, effectively competing with L-tyrosine for binding to the enzyme's active site. numberanalytics.com
By inhibiting tyrosinase, hydroquinone disrupts the production of melanin precursors, such as dopaquinone, thereby halting the synthesis of both eumelanin (B1172464) (brown-black pigment) and pheomelanin (red-yellow pigment). nih.govnih.gov Beyond enzymatic inhibition, hydroquinone also exhibits a direct cytotoxic effect on melanocytes, the cells responsible for producing melanin. rjptonline.orgmedicaljournals.se This cytotoxicity is mediated by the oxidation of hydroquinone to p-benzoquinone within the melanocyte, a reaction catalyzed by tyrosinase itself. japsonline.com The resulting p-benzoquinone is toxic to the cell, leading to reduced melanocyte viability and a further decrease in pigmentation. japsonline.com Studies have also indicated that hydroquinone can disrupt the later stages of melanocyte differentiation, when melanin production is most active, and interfere with the structural integrity and distribution of melanosomes, the organelles where melanin is synthesized and stored. nih.govjst.go.jpresearchgate.net
| Mechanism | Description | Key Target/Process | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | Acts as a competitive inhibitor, blocking the enzyme's active site from the natural substrate, L-tyrosine. | Tyrosinase Enzyme | nih.govnumberanalytics.com |
| Melanocyte Cytotoxicity | Is oxidized by tyrosinase to form p-benzoquinone, which is toxic to melanocytes, leading to cell death. | Melanocytes | rjptonline.orgmedicaljournals.sejapsonline.com |
| Inhibition of Melanin Synthesis | Prevents the conversion of L-DOPA to melanin by blocking the enzymatic pathway. | Melanin Biosynthesis Pathway | nih.govnih.gov |
| Disruption of Melanocyte Differentiation | Downregulates the late stage of melanocyte maturation when melanogenesis is highly active. | Cellular Differentiation | jst.go.jpresearchgate.netjst.go.jp |
Influence on Cellular Differentiation and Proliferation Pathways (e.g., Granulocytic Differentiation, Gene Expression Modulation)
Hydroquinone exerts significant influence on the differentiation and proliferation of various cell types, notably in the hematopoietic and melanocytic lineages. As a primary metabolite of benzene, hydroquinone has been shown to induce differentiation in myeloid precursor cells. researchgate.netnih.gov In cell lines such as the human HL-60 and murine 32D cells, hydroquinone promotes differentiation towards the granulocytic lineage. researchgate.netnih.gov This effect is mediated by its oxidation to p-benzoquinone, which then interacts with cellular signaling pathways. researchgate.net Specifically, hydroquinone treatment has been found to activate Protein Kinase C (PKC) and upregulate the 5-lipoxygenase pathway, leading to the synthesis of leukotriene D4 (LTD4). researchgate.netnih.govnih.gov LTD4 is a crucial mediator that signals through its receptor to drive granulocytic differentiation. researchgate.netjst.go.jpresearchgate.net
In the context of melanocytes, hydroquinone disrupts normal differentiation processes. Studies using mouse embryonic stem cells have shown that hydroquinone downregulates both the early commitment to the neural crest lineage (from which melanocytes arise) and the final maturation stages where active melanogenesis occurs. jst.go.jpresearchgate.netjst.go.jp This suggests that hydroquinone can prevent the formation of mature, pigment-producing melanocytes. researchgate.net
The influence of hydroquinone on these cellular pathways is rooted in its ability to modulate gene expression. jst.go.jp One identified mechanism involves epigenetic modification. Research indicates that hydroquinone exposure can lead to an increase in the activity of the Ten Eleven Translocation 1 (TET1) enzyme. nih.gov TET1 is a dioxygenase that converts 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), initiating a process of active DNA demethylation. nih.gov By altering DNA methylation patterns, hydroquinone can change the expression of genes that govern cellular processes like differentiation and proliferation. nih.gov
| Cell Type/Process | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| Granulocytic Differentiation (Myeloblasts) | Induces differentiation towards granulocytes. | Oxidation to p-benzoquinone; activation of PKC and the leukotriene D4 (LTD4) pathway. | researchgate.netnih.govnih.gov |
| Melanocyte Differentiation | Inhibits both early and late stages of differentiation from embryonic stem cells. | Downregulation of genes necessary for melanocyte maturation. | jst.go.jpresearchgate.netjst.go.jp |
| Gene Expression Modulation | Causes functional DNA demethylation. | Increases activity of TET1 5-methylcytosine dioxygenase, leading to changes in DNA methylation and gene expression. | nih.gov |
Applications of Hydroquinone D4 in Analytical Chemistry and Quality Assurance
Development and Validation of Robust Analytical Methods for Hydroquinone (B1673460) Quantification
The development of reliable analytical methods is paramount for the accurate quantification of hydroquinone in diverse samples. Hydroquinone-d4 is instrumental in this process, particularly in chromatography and spectrophotometry.
Liquid Chromatography (LC) Coupled with Tandem Mass Spectrometry (MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of hydroquinone. In these methods, this compound is employed as an internal standard to compensate for variations during sample preparation and analysis. scioninstruments.com The use of a stable isotope-labeled internal standard like this compound, which has chemical and physical properties nearly identical to the analyte, allows for more accurate and precise measurements by correcting for matrix effects and variations in instrument response. scioninstruments.com
For instance, a UPLC-MS/MS method was developed for the quantification of cyclophosphamide (B585) and its metabolite, 4-hydroxycyclophosphamide, using 4-hydroxycyclophosphamide-d4 as an internal standard. frontiersin.orginnovareacademics.in This approach demonstrated high sensitivity and linearity over a wide concentration range, meeting the validation requirements of regulatory bodies. frontiersin.orginnovareacademics.in The method's success highlights the value of using deuterated internal standards in complex biological matrices. frontiersin.orginnovareacademics.in
Table 1: Representative LC-MS/MS Method Parameters for Hydroquinone Analysis using this compound
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of organic solvent (e.g., methanol (B129727) or acetonitrile) and water with additives like formic acid |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Transition (Hydroquinone) | Precursor ion (m/z) → Product ion (m/z) |
| MS/MS Transition (this compound) | Precursor ion (m/z) → Product ion (m/z) |
| Internal Standard | This compound |
This table presents typical parameters and is not exhaustive. Specific values are method-dependent.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of hydroquinone. researchgate.net For volatile or semi-volatile compounds, GC-MS offers high resolution and sensitivity. turkjps.org The use of a deuterated internal standard such as this compound is crucial for achieving accurate quantification, as it behaves similarly to the unlabeled hydroquinone during the derivatization and chromatographic separation processes. scioninstruments.com Derivatization is often necessary to increase the volatility and thermal stability of hydroquinone for GC analysis. researchgate.net
A GC-MS method for the simultaneous determination of arbutin (B1665170) and hydroquinone in herbal products demonstrated good linearity, precision, and accuracy. turkjps.org While this study did not explicitly use this compound, the principles of using an internal standard for quantitative analysis are directly applicable. turkjps.org Another study developed a sensitive GC-MS method for salicylic (B10762653) acid and hydroquinone using their respective deuterated forms (SA-d6 and HQ-d6) as internal standards. researchgate.net This method achieved a low limit of quantification and high accuracy, showcasing the effectiveness of deuterated standards in GC-MS analysis. researchgate.net
Table 2: Typical GC-MS Method Parameters for Hydroquinone Analysis using this compound
| Parameter | Value |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless or on-column |
| Derivatizing Agent | Silylating agents (e.g., BSTFA) |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Internal Standard | This compound |
This table presents typical parameters and is not exhaustive. Specific values are method-dependent.
Spectrophotometric Methods for Purity and Content Verification
Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simpler and more cost-effective approach for determining the purity and content of hydroquinone in various samples. unpatti.ac.idubmg.ac.id These methods are based on the principle that hydroquinone absorbs light at a specific wavelength. innovareacademics.in The maximum absorbance for hydroquinone is typically observed around 289-293 nm. unpatti.ac.idinnovareacademics.in
For purity and content verification, a standard solution of hydroquinone is prepared, and a calibration curve is generated by plotting absorbance against concentration. unpatti.ac.idstikesmitrakeluarga.ac.id The concentration of hydroquinone in a sample can then be determined by measuring its absorbance and interpolating from the calibration curve. unpatti.ac.id While this compound is not directly used as an internal standard in the same way as in chromatographic methods, a well-characterized standard of hydroquinone is essential for the accuracy of these methods. ubmg.ac.idjocpr.com The purity of this standard can be confirmed using more advanced techniques where this compound would be a valuable tool.
Use as an Internal Standard in Quantitative Bioanalysis
In bioanalysis, where the sample matrices are complex and can significantly influence the analytical results, the use of a stable isotope-labeled internal standard like this compound is indispensable for accurate and reliable quantification.
Analysis in Biological Fluids (e.g., Plasma, Urine, Saliva)
The quantification of hydroquinone and its metabolites in biological fluids such as plasma, urine, and saliva is crucial for pharmacokinetic and toxicological studies. The inherent variability in these biological matrices necessitates the use of an internal standard to correct for matrix effects, extraction recovery, and instrument drift. ut.ee this compound, being structurally and chemically almost identical to hydroquinone, co-elutes and ionizes similarly, making it the ideal internal standard. scioninstruments.com
A validated method for the determination of hydroquinone in human urine was developed using high-performance liquid chromatography with electrochemical array detection. nih.gov While this specific study did not mention the use of a deuterated standard, the principles of bioanalytical method validation, including the assessment of matrix effects, underscore the importance of an appropriate internal standard. nih.gov In similar bioanalytical assays, deuterated standards are routinely employed to ensure accuracy and precision. nih.govresearchgate.net
Analysis in Tissue Homogenates and Cellular Extracts
Analyzing hydroquinone concentrations in tissue homogenates and cellular extracts presents significant challenges due to the complexity and variability of these matrices. The use of this compound as an internal standard is critical to mitigate these challenges and obtain accurate quantitative data. It is added to the sample at the beginning of the extraction process to account for any loss of analyte during sample preparation and analysis. nih.gov
A study on the analysis of vitamin E and its oxidation products, including a hydroquinone derivative, in tissue homogenates utilized deuterium-labeled internal standards. nih.gov This approach allowed for the comprehensive assessment of the analytes' status in tissues and quantitative studies of their turnover. nih.gov The use of deuterated standards was essential for the simultaneous analysis of multiple products and for correcting any interconversion that might occur during sample workup. nih.gov Similarly, the analysis of hydroquinone in skin samples has been successfully performed using GC-MS with deuterium-labeled hydroquinone as an internal standard. researchgate.net
Quantification in Pharmaceutical and Cosmetic Formulations
This compound (benzene-1,4-diol-d4) serves as a critical internal standard for the precise quantification of hydroquinone in complex matrices such as pharmaceutical and cosmetic formulations. pharmaffiliates.comlgcstandards.com The primary analytical technique benefiting from this compound is isotope dilution mass spectrometry (ID-MS), most commonly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). clearsynth.comwikipedia.org This method is considered a gold standard for quantitative analysis due to its high precision and accuracy. clearsynth.com
The principle of its application involves adding a known quantity of this compound to a sample containing the non-labeled hydroquinone (the analyte) before any sample preparation or analysis. wikipedia.orgscioninstruments.com Since this compound is chemically identical to hydroquinone, it behaves similarly during extraction, derivatization, and chromatographic separation. scioninstruments.com However, due to the mass difference imparted by the four deuterium (B1214612) atoms, it can be distinguished from the native analyte by the mass spectrometer. clearsynth.comwikipedia.org
This co-analysis allows this compound to compensate for variations and potential errors that can occur during the analytical workflow. Any loss of the target analyte during sample processing or injection will be mirrored by a proportional loss of the internal standard. scioninstruments.com By measuring the ratio of the response of the native hydroquinone to the known amount of added this compound, an accurate concentration of the analyte in the original sample can be determined, effectively correcting for matrix effects and procedural inconsistencies. clearsynth.comscioninstruments.com
Research has demonstrated the successful application of deuterated hydroquinone as an internal standard for quantifying hydroquinone in skin samples and cosmetic emulsions. In one such study using GC-MS, the method achieved a low limit of quantification (LOQ) and excellent accuracy and precision. researchgate.net The use of a deuterated internal standard is particularly advantageous for analyzing skin-lightening creams and dermatological preparations where hydroquinone is an active ingredient. nih.govrsc.org These formulations often have complex matrices that can interfere with simpler analytical methods like direct UV spectrophotometry or HPLC with UV detection, which may not be able to correct for signal suppression or enhancement caused by other components in the product. researchgate.netresearchgate.net
Table 1: Performance Characteristics of an Isotope Dilution GC-MS Method for Hydroquinone (HQ) Quantification
This table illustrates typical performance metrics for an analytical method using a deuterated internal standard for the quantification of hydroquinone in cosmetic emulsions, based on published research findings. researchgate.net
| Parameter | Performance Metric |
| Analyte | Hydroquinone (HQ) |
| Internal Standard | Deuterated Hydroquinone |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Inter-day Variation (RSD) | < 5% |
| Accuracy (Bias) | < 13.3% |
| Recovery from Matrix | 97.3% - 100.8% |
Role as a Reference Standard in Chemical Metrology and Interlaboratory Harmonization
In the field of chemical metrology—the science of measurement—this compound plays a crucial role as a reference standard. lgcstandards.com A reference standard is a highly purified and well-characterized material used to calibrate analytical instruments and validate methods. sigmaaldrich.com The availability of this compound as a certified reference material, often produced in accordance with standards like ISO/IEC 17025, ensures its quality and suitability for this purpose. lgcstandards.com
The primary function of this compound in this context is to ensure the accuracy, comparability, and traceability of analytical results among different laboratories. wur.nlnih.gov When multiple laboratories are tasked with analyzing the hydroquinone content in products for regulatory compliance or quality control, their results must be consistent. Discrepancies can arise from differences in instrumentation, analytical methods, or laboratory environments. wur.nl
To mitigate this, interlaboratory comparison investigations (ICIs) or external quality assurance schemes (EQUAS), also known as proficiency testing, are organized. wur.nlresearchgate.net In these schemes, a central body distributes identical samples (e.g., a cosmetic cream spiked with a known concentration of hydroquinone) to participating laboratories. By also providing a common reference standard like this compound, the scheme organizers can assess and improve the proficiency of the labs. Each laboratory uses the reference standard to calibrate its own measurements, and the results are compared against a reference value. researchgate.net
This process helps to:
Identify and reduce analytical bias: Consistent deviation from the reference value can indicate a systematic error in a laboratory's method. researchgate.net
Ensure data comparability: It builds confidence that results from Laboratory A are equivalent to those from Laboratory B, which is essential for international trade and consistent regulatory enforcement. wur.nl
The use of this compound as a reference standard is therefore fundamental for establishing a chain of traceability, where the measurement in a commercial product can be linked back to a common, high-purity standard, ensuring reliability and confidence in the reported values.
Advanced Methodological Considerations and Research Challenges for Deuterated Hydroquinone Analogues
Potential Isotope Effects and Their Implications in Reaction Kinetics and Biological Systems
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in hydroquinone (B1673460) to create Hydroquinone-d4 can lead to the kinetic isotope effect (KIE). This effect alters the rate of chemical reactions. The greater mass of deuterium means that bonds involving deuterium have a lower vibrational frequency and a higher dissociation energy compared to bonds with hydrogen. Consequently, reactions that involve the breaking of a carbon-deuterium (C-D) bond will proceed more slowly than those breaking a carbon-hydrogen (C-H) bond. This primary KIE is a significant consideration in studies of reaction mechanisms. For example, in the oxidation of hydroquinone, the rate-determining step may involve the cleavage of the hydroxyl O-H bond. Replacing this hydrogen with deuterium would be expected to slow down the reaction, providing insight into the transition state of the reaction.
In biological systems, these isotope effects can have profound implications. The metabolism of hydroquinone often involves enzymatic reactions where bond cleavage is a critical step. The use of this compound can slow down these metabolic processes, a phenomenon that can be leveraged to study metabolic pathways and the lifetimes of reactive intermediates. For instance, a study on the reaction of a quinone with a thiol to form a substituted hydroquinone demonstrated a detectable primary hydrogen-deuterium isotope effect at the single-molecule level. researchgate.net
Furthermore, deuterium substitution can influence the physicochemical properties of the molecule, such as lipophilicity, which can, in turn, affect its transport across biological membranes and its interaction with proteins. While often subtle, these secondary isotope effects can alter the conformation and binding affinity of this compound to its biological targets compared to its non-deuterated counterpart. Research has shown that even small changes, like the presence of deuterium, can be observed in the hydrogen bond network of β-hydroquinone crystals. nih.gov
Strategies for Minimizing Deuterium-Hydrogen Exchange and Maintaining Isotopic Integrity
A significant challenge when working with deuterated compounds like this compound is the potential for deuterium-hydrogen (D-H) exchange. This exchange can compromise the isotopic purity of the standard, leading to inaccurate results. The hydroxyl protons of hydroquinone are acidic and readily exchangeable with protons from the solvent, especially in aqueous or protic solutions.
To maintain isotopic integrity, several strategies can be employed:
Aprotic Solvents : Using aprotic solvents for sample preparation and analysis is a primary strategy to minimize D-H exchange of the hydroxyl deuterons.
pH Control : The rate of exchange is often pH-dependent. sigmaaldrich.com For the aromatic ring deuterons, which are generally stable, extreme pH conditions or the presence of certain catalysts could potentially facilitate exchange, although this is less common for aryl deuterons compared to those on heteroatoms. libretexts.org
Temperature Control : Lowering the temperature can slow down the rate of exchange reactions.
Minimizing Exposure Time : Reducing the time the deuterated standard is in a potentially reactive environment can help maintain its isotopic integrity. sigmaaldrich.com
Use of Stable Isotope Labeling at Non-Exchangeable Positions : For quantitative analysis, it is ideal to have deuterium atoms at positions that are not prone to exchange. In this compound, the deuterium atoms are on the aromatic ring (2,3,5,6-tetradeuteriobenzene-1,4-diol), which are generally considered non-exchangeable under typical analytical conditions. clearsynth.com However, the hydroxyl groups can also be deuterated (Hydroquinone-d6), and these are highly susceptible to exchange. isotope.com Therefore, careful consideration of the labeling position is crucial.
Addressing Matrix Effects and Interferences in Complex Sample Analysis
When analyzing complex biological or environmental samples, matrix effects can significantly impact the accuracy and precision of quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). waters.comoup.com Matrix effects arise from co-eluting endogenous components of the sample that can either suppress or enhance the ionization of the analyte, in this case, this compound. waters.com
Stable isotope-labeled internal standards, such as this compound, are the gold standard for mitigating matrix effects. oup.comclearsynth.com Since the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte, it is expected to co-elute and experience the same degree of ionization suppression or enhancement. oup.com By using the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix can be effectively normalized. lcms.cz
However, challenges can still arise:
Chromatographic Separation of Isotopologues : A phenomenon known as the "isotope effect" in chromatography can sometimes lead to a slight separation of the deuterated standard from the native analyte on the chromatographic column. waters.comnih.gov This can be particularly problematic if the elution profile overlaps with a region of variable matrix effects, leading to incomplete compensation. myadlm.org
Differential Matrix Effects : In some cases, the deuterated standard and the analyte may not experience identical matrix effects, leading to inaccurate quantification. myadlm.org This can be influenced by the specific nature of the interfering substances in the matrix.
Strategies to address these challenges include:
Optimizing Chromatographic Conditions : Fine-tuning the mobile phase composition, gradient, and column chemistry can help to minimize the separation of isotopologues and ensure they co-elute perfectly. nih.gov
Thorough Method Validation : It is crucial to evaluate matrix effects during method development using samples from various sources to ensure the internal standard provides adequate compensation across different matrices. nih.gov
Sample Preparation : Employing effective sample cleanup techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can reduce the complexity of the matrix and minimize potential interferences.
Validation and Quality Control of Deuterated Standards in High-Throughput Research
In high-throughput research settings, the validation and quality control of deuterated standards like this compound are paramount to ensure the reliability and reproducibility of the data.
Validation of the analytical method should encompass several key aspects:
Linearity : Establishing a linear relationship between the concentration and the response over the desired analytical range.
Accuracy and Precision : Determining how close the measured values are to the true values and the degree of variability in repeated measurements. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ) : Defining the lowest concentration of the analyte that can be reliably detected and quantified. researchgate.netrsc.org
Specificity and Selectivity : Ensuring that the method can accurately measure the analyte without interference from other compounds in the sample.
Recovery : Assessing the efficiency of the sample preparation process. nih.gov
Stability : Evaluating the stability of the deuterated standard in the stock solutions, in the final sample matrix, and under the analytical conditions. sigmaaldrich.com This includes verifying the isotopic stability and the absence of D-H exchange over the course of the experiment.
Quality Control (QC) measures are implemented to monitor the performance of the analytical method on an ongoing basis. This typically involves:
Inclusion of QC Samples : Analyzing QC samples at different concentration levels with each batch of study samples to ensure the method is performing within established acceptance criteria.
Calibration Checks : Regularly verifying the instrument's calibration. cdc.gov
Monitoring Internal Standard Response : A consistent response of the deuterated internal standard across all samples provides confidence that the analytical process is under control. Significant variations may indicate problems with sample preparation or instrument performance.
By implementing rigorous validation and QC procedures, researchers can ensure the integrity of the data generated using this compound as an internal standard in high-throughput applications. texilajournal.com
Future Research Directions for Hydroquinone D4
Integration with Multi-Omics Technologies for Systems Biology Approaches
The future of biological research lies in a holistic, systems-level understanding of cellular processes, a goal pursued through multi-omics technologies like metabolomics and proteomics. In these fields, which involve the comprehensive analysis of small molecules (metabolites) and proteins, accuracy and reproducibility are paramount. Hydroquinone-d4 is set to become an indispensable tool for achieving this precision.
In metabolomics , this compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart, a known metabolite of benzene (B151609) and a compound of interest in numerous biological pathways. otsuka.co.jpmissouri.edunih.gov When analyzing complex biological samples such as plasma or urine, the presence of other molecules can interfere with the detection of the target analyte, a phenomenon known as the matrix effect. By adding a known quantity of this compound to a sample, researchers can accurately quantify the endogenous hydroquinone (B1673460) by comparing the signal intensities of the two compounds via mass spectrometry. missouri.edu This approach corrects for variations in sample preparation and instrument response, ensuring that the data is reliable. Its use has been noted in studies of metabolic disorders, providing a stable reference for quantifying key biomarkers.
Similarly, in proteomics , understanding how proteins change in response to stimuli is crucial. Deuterium (B1214612) labeling, in general, is a flexible and economic method to broadly assess protein kinetics. nih.gov While direct proteomics applications of this compound are less common, it is essential for quantifying the metabolic effects of hydroquinone exposure on the proteome. For example, in studies investigating hydroquinone-induced toxicity, this compound allows for the precise measurement of the compound, which can then be correlated with observed changes in protein expression, providing a clearer picture of the mechanisms of action and interaction networks. isotope.com
The integration of this compound into multi-omics workflows will enable more robust and reliable datasets. This, in turn, will facilitate the construction of more accurate systems biology models, offering deeper insights into the complex interplay between genes, proteins, and metabolites in both healthy and diseased states.
Development of Novel Analytical Techniques for Enhanced Sensitivity, Specificity, and Spatial Resolution
The demand for analytical methods that can detect and quantify compounds at increasingly lower concentrations and with greater precision is a constant driver of innovation. This compound is central to the advancement of these techniques, particularly those based on mass spectrometry.
The use of deuterated internal standards is a cornerstone of high-sensitivity analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). researchgate.neteuropa.eu These methods are widely used for the analysis of hydroquinone in various matrices. researchgate.netresearchgate.net The future will see the refinement of these techniques, pushing the limits of detection to parts-per-trillion levels. This compound is critical in this pursuit because its chemical behavior is nearly identical to that of natural hydroquinone, yet it is distinguishable by its mass. This allows it to act as a perfect tracer, correcting for any loss of analyte during the extraction and analysis process, thereby enhancing accuracy and specificity.
A summary of current and emerging analytical applications is presented below:
Table 1: Role of this compound in Advancing Analytical Techniques| Analytical Technique | Role of this compound | Future Direction |
|---|---|---|
| HPLC-MS/MS | Internal standard for accurate quantification of hydroquinone in complex matrices (e.g., plasma, urine). nih.gov | Development of ultra-high-performance methods for faster analysis and lower detection limits. |
| GC-MS | Internal standard to correct for variability in sample preparation and injection for volatile analyses. | Application in breath analysis for non-invasive monitoring of benzene exposure. |
| Single-Molecule Spectroscopy | Potential use in calibrating fluorescent probes designed to monitor redox cycling of hydroquinone. rsc.org | Enabling real-time observation of single-molecule reactions with enhanced quantitative accuracy. |
| High-Resolution Mass Spectrometry (HRMS) | Paired with 13C-labeled standards to achieve extremely low detection limits by eliminating issues of deuterium exchange. isotope.com | Pushing detection limits into the parts-per-quadrillion (ppq) range for ultra-trace environmental and biological monitoring. |
| Spatially-Resolved Analysis (e.g., Mass Spectrometry Imaging) | Potential use as an internal standard to quantify the distribution of hydroquinone in tissue sections. | Mapping the precise location and concentration of hydroquinone within specific cellular structures or tissues to understand localized toxicity. science.govnih.gov |
Furthermore, research into new analytical frontiers, such as techniques with high spatial resolution, will benefit from this compound. Mass spectrometry imaging, for instance, allows scientists to visualize the distribution of molecules in tissue samples. Using this compound as a standard sprayed onto the tissue surface could allow for the quantitative mapping of hydroquinone distribution, providing unprecedented insights into its localization in specific organs or even subcellular compartments. science.gov
Application in In Silico Modeling and Predictive Toxicology
In silico modeling, which uses computer simulations to predict the effects of chemicals on the human body, is revolutionizing toxicology and risk assessment. frontiersin.org Physiologically Based Pharmacokinetic (PBPK) models, for example, simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. The development and validation of these models are critically dependent on high-quality experimental data. nih.goveuropa.euepa.govepa.gov
This is where this compound plays a crucial, albeit indirect, role. To build an accurate PBPK model for hydroquinone, researchers need precise measurements of its concentration in various tissues and fluids over time after exposure. nih.govepa.gov These in vivo or in vitro studies rely on analytical methods where this compound is used as an internal standard to generate the necessary high-fidelity data.
By ensuring the accuracy of the input data, this compound enhances the predictive power of the resulting in silico models. For instance, a PBPK model for hydroquinone, refined using accurate concentration data, can predict the internal dose of toxic metabolites in target tissues like the kidney. nih.gov This allows for more accurate risk assessments and helps in extrapolating findings from animal studies to humans. Future research will focus on developing increasingly sophisticated multi-scale models that link pharmacokinetic models with systems biology data. The reliability of these integrated models will continue to depend on the precise quantitative data made possible by stable isotope-labeled standards like this compound.
Exploration in Emerging Environmental Contaminant Research and Remediation Strategies
Hydroquinone is recognized as an environmental contaminant originating from industrial processes and the breakdown of other chemicals. who.intnih.gov Understanding its fate, transport, and toxicity in the environment is a significant area of research. This compound is a vital tool for these investigations, enabling precise tracking of the contaminant in complex environmental samples like water and soil.
In environmental monitoring, the use of stable isotope dilution methods, which employ standards like this compound, is considered a gold standard for quantification. nih.gov This is because environmental samples are notoriously complex, and matrix effects can severely compromise the accuracy of measurements. By spiking a sample with a known amount of this compound, scientists can accurately determine the concentration of the pollutant, even at very low levels. frontiersin.org
Future research will focus on several key areas:
Contaminant Fate and Transport: Using this compound as a tracer to study how hydroquinone moves through ecosystems, how it degrades, and what transformation products are formed.
Bioremediation Efficiency: Accurately measuring the rate of hydroquinone degradation by microorganisms to assess the effectiveness of bioremediation strategies. nih.gov The use of deuterated standards ensures that the observed decrease is due to degradation rather than analytical variability.
Toxicity Studies: Providing accurate quantification of hydroquinone exposure levels in ecotoxicological studies on various organisms, from algae to fish, to better understand its environmental impact. who.int
Advanced Remediation Technologies: As new remediation strategies, such as those using novel nanomaterials or advanced oxidation processes, are developed, this compound will be essential for validating their performance and efficiency in breaking down the contaminant.
The ability to reliably measure contaminant levels is fundamental to protecting environmental and human health. This compound provides the analytical certainty required to develop effective monitoring and remediation strategies for a cleaner environment. nih.gov
Q & A
Basic: What are the established synthetic methodologies for Hydroquinone-d4, and how can researchers optimize deuteration efficiency?
Methodological Answer:
this compound is synthesized via catalytic deuteration of hydroquinone using deuterium gas (D₂) in the presence of platinum or palladium catalysts under controlled conditions . Key steps include:
Deuteration Setup: Use anhydrous solvents (e.g., deuterated ethanol) to minimize proton exchange.
Catalyst Activation: Pre-treat catalysts with D₂ to enhance deuteration efficiency.
Purity Validation: Confirm isotopic purity (>98% D) via ¹H NMR (absence of proton signals at δ 6.6–6.8 ppm) and mass spectrometry (m/z 116 for [M]⁺) .
Purification: Recrystallize in deuterated water to remove residual protons.
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what parameters should be reported?
Methodological Answer:
Essential techniques include:
- ¹H/²H NMR: Report chemical shifts (δ) and splitting patterns. This compound should show no ¹H signals in aromatic regions .
- Mass Spectrometry (MS): Include molecular ion peaks (m/z 116) and fragmentation patterns.
- Isotopic Purity Analysis: Quantify via integration of residual ¹H signals in ¹H NMR or isotopic ratio MS .
- IR Spectroscopy: Compare O-D (2500–2700 cm⁻¹) vs. O-H (3200–3600 cm⁻¹) stretches to confirm deuteration .
Basic: How does this compound serve as an internal standard in quantitative NMR (qNMR), and what are common pitfalls in its application?
Methodological Answer:
this compound is used in qNMR due to its stable deuteration and predictable solubility. Best practices:
Calibration: Prepare calibration curves using known concentrations of analyte vs. Hydroquinone-d2.
Solvent Matching: Use deuterated solvents to avoid signal overlap.
Pitfalls:
- Proton Exchange: Avoid protic solvents (e.g., CD₃OD) to prevent back-exchange with residual H₂O .
- Relaxation Delays: Optimize to account for longer T₁ relaxation times of deuterated compounds .
Advanced: How do isotopic effects of this compound influence reaction kinetics in mechanistic studies, and how can researchers account for them?
Methodological Answer:
Deuterium isotope effects (KIEs) alter reaction rates due to differences in zero-point energy between C-H and C-D bonds. Strategies:
KIE Measurement: Compare rate constants (k_H/k_D) for hydroquinone vs. This compound in identical conditions.
Computational Modeling: Use DFT calculations to predict KIEs and validate experimentally .
Solvent Effects: Control for solvent deuteration (e.g., D₂O vs. H₂O) to isolate substrate-specific KIEs .
Advanced: How can researchers resolve contradictions in published data on this compound’s stability under varying pH and temperature?
Methodological Answer:
Contradictions often arise from unaccounted variables. Mitigation steps:
Controlled Replication: Reproduce experiments using standardized buffers (e.g., phosphate vs. acetate) and inert atmospheres .
Advanced Analytics: Use LC-MS to track degradation products (e.g., deuterated quinones).
Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Advanced: What strategies optimize this compound’s use as a tracer in metabolic flux analysis, particularly in plant or microbial systems?
Methodological Answer:
Feed Experiments: Introduce this compound at log-phase growth and track incorporation via GC-MS.
Pathway Mapping: Use ¹³C-labeled substrates alongside this compound to distinguish parallel pathways .
Quenching Protocols: Rapidly freeze samples to arrest metabolism and prevent deuterium loss .
Advanced: How should researchers design experiments to assess this compound’s role in radical scavenging assays without interference from isotopic effects?
Methodological Answer:
Control Groups: Include non-deuterated hydroquinone and deuterated solvents as controls.
EPR Spectroscopy: Directly measure radical quenching rates (e.g., DPPH• scavenging) .
Isotopic Correction: Normalize data using KIE values from prior studies .
Advanced: What computational methods are suitable for predicting this compound’s behavior in novel solvent systems or catalytic reactions?
Methodological Answer:
Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and stability.
Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C-D vs. C-H bonds .
Machine Learning: Train models on existing deuteration datasets to predict optimal reaction conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
